molecular formula C20H22O7 B1259612 Veratrone acetate

Veratrone acetate

Cat. No. B1259612
M. Wt: 374.4 g/mol
InChI Key: ODPYOMZIVHDXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veratrone acetate is an acetate ester obtained by the formal condensation of the hydroxy group of veratrone with acetic acid. It is an aromatic ketone, a dimethoxybenzene and an acetate ester. It derives from a veratrone.

Scientific Research Applications

1. Therapeutic Applications in Traditional Medicine

Veratrone acetate, extracted from Veratrum taliense, a traditional Chinese medicinal plant, exhibits significant analgesic activity. Recent studies have isolated veratramine-type steroidal alkaloids from this plant, highlighting their potent analgesic effects, comparable to or exceeding those of conventional analgesic drugs like pethidine. These findings underline the potential of veratramine-type alkaloids in Veratrum taliense as new leads for analgesic drug discovery (Li et al., 2019; Li et al., 2016).

2. Analgesic Synergy with Other Compounds

Research has explored the synergetic analgesic effect of toad venom combined with verapamil, a compound structurally similar to veratramine-type alkaloids. The study demonstrates that the combination of these compounds significantly enhances analgesic efficacy compared to individual application, suggesting potential for combination therapies in pain management (Lei, 2004).

3. Antidiabetic Applications

Steroidal alkaloids from Veratrum nigrum, a plant closely related to Veratrum taliense and a potential source of veratramine-type alkaloids, have been found to enhance glucose uptake in skeletal muscle cells. This action is particularly mediated by their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes mellitus. This opens a new avenue for the use of these compounds in antidiabetic therapies (Kang et al., 2015).

4. Biomedical Applications of Poisonous Plant Research

Research on the bioactive compounds responsible for the toxicity of plants like Veratrum californicum has led to significant advancements in the field of medicine. The isolation and identification of these compounds have facilitated the development of animal models for human diseases, deepened the understanding of their action at the molecular level, and contributed to the development of potential drug candidates for various conditions. This highlights the potential of compounds like veratramine-type alkaloids in contributing to novel therapeutic strategies (James et al., 2004).

5. Enhancement of Acylation Reactions

Research has demonstrated the use of nanocrystalline Beta Zeolite for the acylation of veratrole (a compound related to veratrone) with acetic anhydride, indicating the potential of veratrone acetate in synthetic chemistry, particularly in the synthesis of papavarine alkaloids. This showcases the compound's utility beyond medicinal applications, extending to chemical synthesis and industrial production (Al-Turkustani & Selvin, 2016).

properties

Product Name

Veratrone acetate

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-3-oxopropyl] acetate

InChI

InChI=1S/C20H22O7/c1-13(21)26-12-19(27-17-8-6-5-7-15(17)23-2)20(22)14-9-10-16(24-3)18(11-14)25-4/h5-11,19H,12H2,1-4H3

InChI Key

ODPYOMZIVHDXSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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